

Technical Monograph: 3-(4-Chlorophenyl)oxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3-(4-Chlorophenyl)oxetan-3-amine
hydrochloride

CAS No.: 1245896-06-3

Cat. No.: B3021839

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Executive Summary

3-(4-Chlorophenyl)oxetan-3-amine hydrochloride is a high-value pharmacophore building block used extensively in modern medicinal chemistry. As a 3,3-disubstituted oxetane, it serves as a critical bioisostere for gem-dimethyl (gem-Me₂) and carbonyl groups. Its incorporation into drug candidates is a strategic maneuver to modulate physicochemical properties—specifically lowering lipophilicity (LogP) and enhancing metabolic stability—without altering the steric vector of the parent molecule. This guide details the compound's chemical identity, synthetic pathways, and application in structure-activity relationship (SAR) campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound exists primarily as a white to off-white solid in its hydrochloride salt form, which confers improved aqueous solubility compared to the free base.

Table 1: Physicochemical Specifications

Property	Specification
IUPAC Name	3-(4-Chlorophenyl)oxetan-3-amine hydrochloride
CAS Number	1245782-61-9 (HCl Salt)
Molecular Formula	C ₉ H ₁₀ ClNO · HCl
Molecular Weight	220.10 g/mol (Salt); 183.64 g/mol (Free Base)
Appearance	White to pale beige crystalline solid
Solubility	Soluble in Water, DMSO, Methanol
pKa (Calculated)	~7.5 (Conjugate acid of amine)
Topological Polar Surface Area	35.25 Å ² (Free Base)

Structural Significance in Drug Design: The "Oxetane Effect"[3][7]

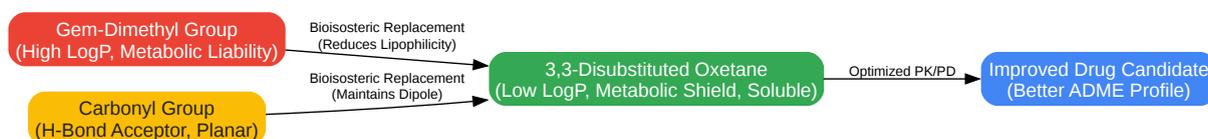
The 3,3-disubstituted oxetane ring is not merely a spacer; it is a functional metabolic shield. In drug discovery, replacing a gem-dimethyl group or a carbonyl moiety with an oxetane ring often leads to a "magic methyl" effect but with improved solubility.

Mechanistic Advantages

- **Lipophilicity Modulation:** The oxygen atom in the oxetane ring acts as a hydrogen bond acceptor, lowering the LogP/LogD of the molecule compared to a carbocyclic analog (e.g., cyclobutane or gem-dimethyl).
- **Metabolic Stability:** The 3-position of the oxetane is sterically hindered and electronically deactivated, blocking oxidative metabolism (CYP450) that typically attacks benzylic positions.
- **Conformational Control:** The rigid square geometry of the oxetane ring restricts the conformational freedom of the attached phenyl and amine groups, potentially locking the pharmacophore into a bioactive conformation.

Visualization: Bioisosteric Relationships

The following diagram illustrates the structural logic behind replacing traditional moieties with the oxetane scaffold.



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Figure 1: Strategic replacement of gem-dimethyl and carbonyl groups with the oxetane scaffold to improve drug-like properties.

Synthetic Protocol

The synthesis of 3-amino-3-aryloxetanes is non-trivial due to the strain of the four-membered ring. The most robust route involves the addition of an organometallic reagent to 3-oxetanone, followed by a Ritter-type amination.

Core Reagents[4][8]

- Starting Material: 3-Oxetanone (CAS 6704-31-0).
- Nucleophile: 4-Chlorophenylmagnesium bromide (Grignard).
- Nitrogen Source: Chloroacetonitrile (Ritter reaction) or TMS-Azide.

Step-by-Step Methodology

Stage 1: Grignard Addition (Formation of Tertiary Alcohol)

- Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.
- Solvent: Add anhydrous THF (tetrahydrofuran).

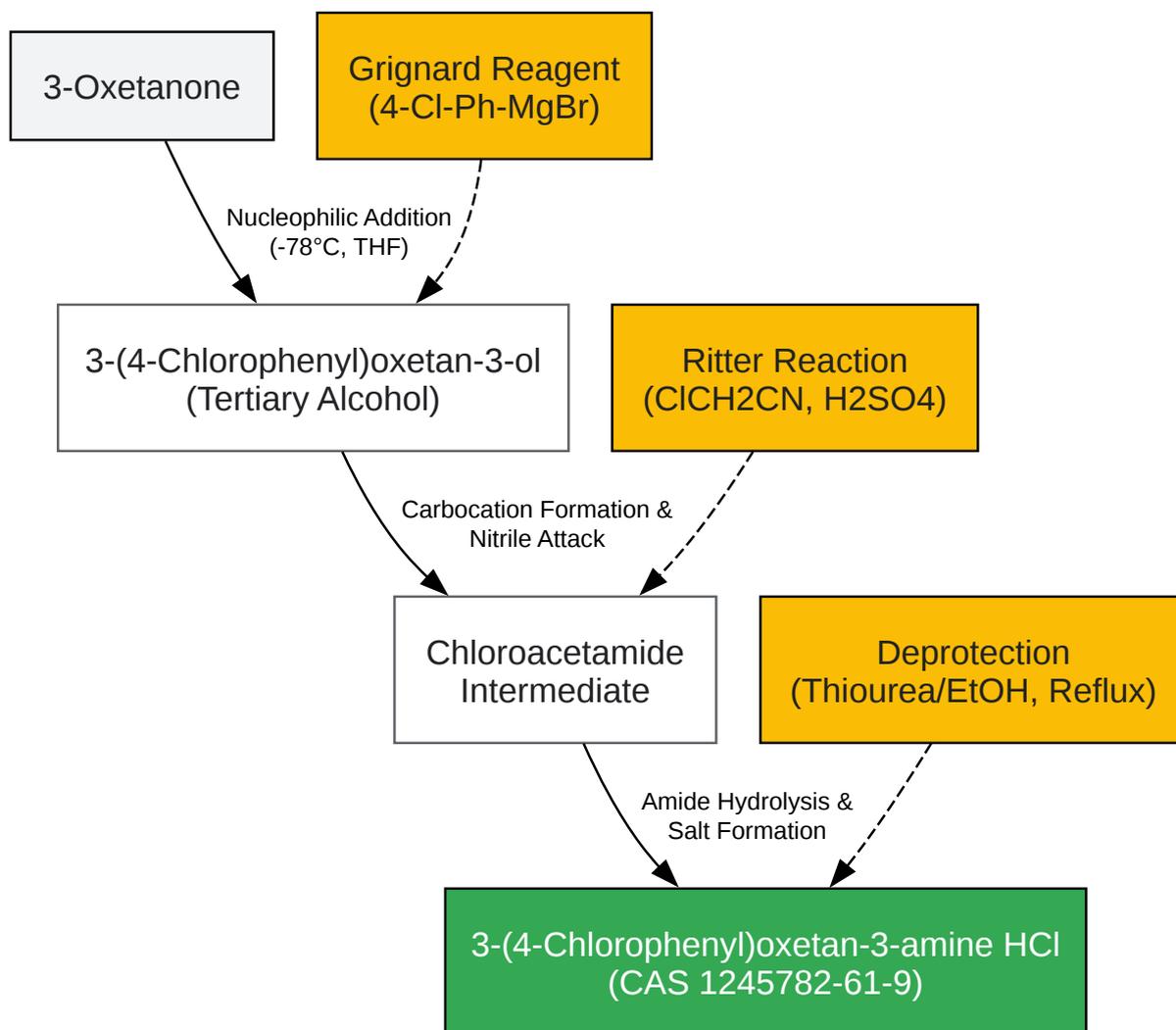
- Reagent: Cool to -78°C . Add 4-Chlorophenylmagnesium bromide (1.0M in Et₂O, 1.2 equiv) dropwise.
- Addition: Add 3-Oxetanone (1.0 equiv) dissolved in THF slowly to maintain low temperature.
- Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C .
- Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.
- Product: 3-(4-Chlorophenyl)oxetan-3-ol. (Purify via silica flash chromatography).

Stage 2: Ritter Reaction (Conversion to Amine)

Direct nucleophilic substitution is difficult on tertiary centers. The Ritter reaction utilizes the stability of the oxetanyl carbocation.

- Activation: Dissolve the tertiary alcohol in acetic acid.
- Reagent: Add Chloroacetonitrile (1.5 equiv).
- Catalyst: Add concentrated H₂SO₄ (1.0 equiv) dropwise at 0°C .
- Stir: Allow to warm to room temperature (reaction proceeds via the N-chloroacetyl intermediate).
- Cleavage: To remove the chloroacetyl group, add Thiourea (1.2 equiv) and reflux in Ethanol/Acetic acid for 3-5 hours.
- Workup: Basify with NaOH (1M) to pH >10. Extract the free amine with DCM.
- Salt Formation: Treat the organic layer with HCl in Dioxane (4M) to precipitate **3-(4-Chlorophenyl)oxetan-3-amine hydrochloride**. Filter and dry.

Visualization: Synthetic Pathway



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Figure 2: Synthetic route via Grignard addition and Ritter amination.

Analytical Characterization

To validate the identity of the synthesized compound, the following NMR signals are diagnostic.

Nucleus	Solvent	Shift (δ ppm)	Multiplicity	Assignment
1H NMR	DMSO-d6	9.10	Broad Singlet	NH3+ (Ammonium protons)
1H NMR	DMSO-d6	7.60 - 7.45	Multiplet	Aromatic Protons (4-Cl-Phenyl)
1H NMR	DMSO-d6	4.95	Doublet (J ~6.5 Hz)	Oxetane Ring CH2 (a)
1H NMR	DMSO-d6	4.80	Doublet (J ~6.5 Hz)	Oxetane Ring CH2 (b)
13C NMR	DMSO-d6	138.5, 134.2	Singlets	Aromatic ipso/para carbons
13C NMR	DMSO-d6	129.5, 127.8	Doublets	Aromatic ortho/meta carbons
13C NMR	DMSO-d6	82.5	Triplet	Oxetane CH2 carbons
13C NMR	DMSO-d6	58.0	Singlet	Quaternary C3 carbon

Handling, Stability, and Safety

Storage Protocols

- **Hygroscopicity:** The HCl salt is moderately hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).
- **Temperature:** Store at 2-8°C for long-term stability.
- **Stability:** The oxetane ring is stable under basic and neutral conditions but can undergo ring-opening (polymerization) under strong Lewis acidic conditions if not controlled.

Safety Hazards[7]

- GHS Classification: Warning.
- H302: Harmful if swallowed.
- H315/H319: Causes skin and serious eye irritation.
- PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

References

- Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Modules in Drug Discovery." [1] *Angewandte Chemie International Edition*, 49(48), 9052–9067. [Link](#)
- Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." *Organic Letters*, 12(9), 1944–1947. [Link](#)
- CalPacLab. (n.d.). "Product Specification: **3-(4-chlorophenyl)oxetan-3-amine hydrochloride**." California Pacific Laboratory Catalog. [Link](#)
- PubChem. (n.d.). "Compound Summary: 3-(4-chlorophenyl)oxetan-3-amine." National Library of Medicine. [Link](#)
- Müller, K., et al. (2009).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." *Journal of Medicinal Chemistry*. (Contextual Reference for Bioisosterism).

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Sources

- 1. atlantis-press.com [atlantis-press.com]

- To cite this document: BenchChem. [Technical Monograph: 3-(4-Chlorophenyl)oxetan-3-amine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3021839#3-4-chlorophenyl-oxetan-3-amine-hydrochloride-cas-number>]

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